N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide
Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyridazinone core substituted with a phenyl group at the 3-position and an ethyl linker connecting to a 3-(trifluoromethyl)benzamide moiety. This compound is structurally notable for its dual pharmacophoric elements: the pyridazinone ring, which is common in bioactive molecules targeting enzymes like acetylcholinesterase, and the trifluoromethylbenzamide group, which enhances metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)16-8-4-7-15(13-16)19(28)24-11-12-26-18(27)10-9-17(25-26)14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEWMZFNGFEWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors:
Synthesis of 3-Phenylpyridazine-6(1H)-one
Starting from pyridazine or its derivatives, a phenyl group is introduced at the 3-position through aromatic substitution reactions.
Oxidation of the resulting intermediate yields the 6-oxo group.
Formation of Ethyl Linker
The 6-oxo-3-phenylpyridazine intermediate is reacted with an ethylating agent (such as ethyl bromide) to introduce the ethyl linker.
Benzamide Coupling
The ethyl-linked intermediate is then coupled with 3-(trifluoromethyl)benzoic acid or its derivatives under amide bond-forming conditions. This step often utilizes coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized for higher yields and efficiency:
Continuous Flow Chemistry: : Implementing continuous flow reactors to ensure precise control over reaction parameters.
Catalysis: : Utilizing catalytic methods to enhance the reaction rate and selectivity, such as transition metal catalysts for coupling reactions.
Green Chemistry Approaches: : Employing environmentally friendly solvents and reagents to reduce waste and energy consumption.
Chemical Reactions Analysis
Nucleophilic Reactions at the Pyridazinone Core
The pyridazinone ring undergoes nucleophilic substitution reactions at position 6, where the carbonyl group activates adjacent positions for attack. Key transformations include:
These reactions are critical for modifying the heterocyclic core to enhance bioactivity or solubility .
Amide Functionalization
The benzamide moiety participates in hydrolysis and condensation reactions:
Hydrolysis
-
Acidic Conditions : HCl/H₂O yields 3-(trifluoromethyl)benzoic acid and ethylamine derivatives.
-
Basic Conditions : NaOH/EtOH produces carboxylate salts with liberation of NH₃.
Condensation
Reaction with hydrazines (R-NH-NH₂) in THF forms hydrazide derivatives, enabling further cyclization into triazole or oxadiazole rings .
Trifluoromethyl Group Reactivity
The -CF₃ group exhibits limited direct reactivity but influences electronic properties:
-
Electron-Withdrawing Effect : Enhances electrophilicity of the benzamide carbonyl, facilitating nucleophilic acyl substitutions.
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Stability : Resists hydrolysis under standard conditions but can undergo defluorination under strong reducing agents (e.g., LiAlH₄).
Cycloaddition and Ring-Opening Reactions
The pyridazinone ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts. Ring-opening reactions with nucleophiles (e.g., H₂O₂) yield diketone intermediates .
Biological Activation Pathways
In pharmacological contexts, the compound undergoes enzymatic transformations:
-
Cytochrome P450 Oxidation : Hydroxylation at the phenyl ring’s para position.
-
Esterase-Mediated Hydrolysis : Cleavage of the ethyl spacer between pyridazinone and benzamide groups .
Comparative Reactivity Table
| Functional Group | Reaction Partner | Conditions | Major Product |
|---|---|---|---|
| Pyridazinone C=O | NH₂R | EtOH, 70°C | 6-Amino-pyridazine derivatives |
| Benzamide C=O | R-OH | H₂SO₄, Δ | Ester derivatives |
| Ethyl Spacer | Oxidizing agents | KMnO₄, H₂O | Carboxylic acid derivatives |
This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and enantioselective transformations .
Scientific Research Applications
Pharmacological Applications
-
Antibacterial Activity :
- Research indicates that derivatives of pyridazinones, including N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide, exhibit significant antibacterial properties against various bacterial strains. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics, especially in the context of rising antibiotic resistance .
- Anti-inflammatory Properties :
- Anticancer Potential :
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. The ability to modify the structure through various synthetic pathways allows researchers to explore the structure-activity relationship (SAR) of this compound, enhancing its pharmacological profile .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial properties of pyridazinone derivatives demonstrated that modifications in the aromatic rings significantly affected their activity against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a notably higher efficacy compared to other derivatives tested.
Case Study 2: Anti-inflammatory Activity
In vitro assays were performed to assess the anti-inflammatory effects of this compound on human leukocyte cells. The findings revealed a dose-dependent inhibition of pro-inflammatory cytokines, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, including enzymes and receptors:
Enzymatic Inhibition: : Inhibition of key enzymes involved in disease pathways.
Receptor Binding: : Modulation of receptor activity, affecting downstream signaling pathways.
Pathway Interference: : Disruption of critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide ()
- Key Differences :
- The benzamide group in the target compound is replaced with an acetamide linker.
- The trifluoromethyl group is positioned at the ortho position of the phenyl ring (vs. meta in the target compound).
- Implications :
3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (ZINC00220177, )
- Key Differences :
- A propanamide linker replaces the ethyl linker in the target compound.
- The benzamide moiety is substituted with a phenethyl group instead of trifluoromethyl.
N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a, )
- Key Differences: Incorporates a piperazine-thiophene hybrid structure instead of a pyridazinone core. The benzamide group is substituted with a thiophene ring and a cyanophenyl-piperazine moiety.
- Implications :
Functional Analogs with Trifluoromethylbenzamide Groups
N-(4-(Methylthio)-1-oxo-1-(quinolin-3-ylamino)butan-2-yl)benzamide ()
- Key Differences: Features a quinoline-thioether hybrid structure instead of pyridazinone. The trifluoromethyl group is absent, but the compound exhibits a methylthio group.
- Implications :
N-(2-(4-Chlorophenyl)-2-hydroxyethyl)quinoline-5-carboxamide ()
- Key Differences: A quinoline-carboxamide replaces the benzamide group.
- Implications :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Feasibility : The target compound shares synthetic pathways with analogs like 3a and 3b (), where coupling reactions and chromatographic purification are critical for yield optimization .
- Biological Potential: Pyridazinone derivatives (e.g., ZINC00220177) show acetylcholinesterase inhibition, suggesting the target compound may share similar activity. However, the trifluoromethyl group could confer unique pharmacokinetic advantages, such as prolonged half-life .
- Limitations: No direct activity data for the target compound are available in the provided evidence. Further in vitro assays (e.g., enzyme inhibition, receptor binding) are needed to validate hypotheses.
Biological Activity
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of pyridazinone derivatives. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridazine ring fused with a phenyl group and a trifluoromethylbenzamide moiety. This unique structural arrangement contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.
- Modulation of Signaling Pathways : It can influence signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Further studies are required to elucidate the precise molecular interactions and pathways affected by this compound.
Antibacterial Properties
Research indicates that derivatives of pyridazinones exhibit significant antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the aromatic rings can enhance or diminish this activity, making structural modifications crucial for optimizing efficacy .
Cytoprotective Effects
Preliminary studies suggest that this compound may possess cytoprotective properties. For instance, related compounds have demonstrated protective effects against endoplasmic reticulum (ER) stress-induced cell death, which is critical in conditions such as diabetes .
Table 1: Summary of Biological Activities
Case Study: Antibacterial Activity
A study evaluating the antibacterial efficacy of pyridazinone derivatives reported that modifications on the aromatic rings significantly influenced their activity. This compound was highlighted for its potential in drug development targeting resistant bacterial strains.
Case Study: Cytoprotective Mechanism
In another investigation, compounds similar to this compound were tested for their ability to enhance pancreatic β-cell survival under stress conditions. Results indicated that these compounds could significantly increase cell viability under ER stress conditions, suggesting a promising avenue for diabetes treatment .
Q & A
Basic Research Questions
Q. What are the defining structural features of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide, and how do they influence its reactivity?
- Answer : The compound features a pyridazinone core (6-oxo-pyridazine), a phenyl substituent at position 3, and a 3-(trifluoromethyl)benzamide group linked via an ethyl chain. The pyridazinone moiety is redox-active, enabling participation in hydrogen bonding and π-π stacking, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The ethyl linker balances rigidity and flexibility for target binding. These features are critical for solubility, stability, and interactions with biological targets like enzymes or receptors .
- Methodological Insight : Characterize structural properties via NMR (for substituent positions), X-ray crystallography (for 3D conformation), and computational modeling (e.g., DFT for electronic properties).
Q. What synthetic routes are commonly employed for this compound, and what are the critical reaction conditions?
- Answer : Synthesis involves multi-step reactions:
- Step 1 : Condensation of 3-phenylpyridazin-6-one with ethylenediamine derivatives.
- Step 2 : Amidation with 3-(trifluoromethyl)benzoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C).
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Key Conditions : Catalysts (e.g., HOBt/EDC for amidation), inert atmosphere (N₂), and strict temperature control to avoid byproducts.
Q. Which analytical techniques are essential for confirming purity and structural integrity?
- Answer :
- HPLC : Purity assessment (≥95% by reverse-phase C18 column, acetonitrile/water gradient).
- NMR : ¹H/¹³C spectra to verify substituent positions (e.g., δ 7.8–8.2 ppm for aromatic protons).
- HRMS : Exact mass confirmation (e.g., m/z 429.43 [M+H]⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?
- Answer : Discrepancies may arise from assay conditions (e.g., pH, co-factors) or target promiscuity. Strategies include:
- Dose-Response Studies : Establish IC₅₀/EC₅₀ values across multiple assays (e.g., fluorogenic vs. radiometric enzyme assays).
- Structural Analog Testing : Compare activity of derivatives (e.g., replacing trifluoromethyl with bromine) to identify key pharmacophores .
- Target Engagement Assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to validate direct binding .
Q. What strategies optimize the compound’s binding affinity and selectivity for therapeutic targets (e.g., kynurenine monooxygenase)?
- Answer :
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance hydrophobic interactions.
- Linker Optimization : Replace ethyl with propyl to improve conformational flexibility.
- Computational Docking : Use AutoDock Vina to predict binding poses and guide SAR (structure-activity relationship) studies .
- Case Study : Analogues with thiophene instead of phenyl showed 3× higher potency in enzyme inhibition .
Q. How should researchers design experiments to assess metabolic stability and toxicity?
- Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
- MTT Assay : Evaluate cytotoxicity in HEK293 or HepG2 cells (48-hour exposure, IC₅₀ > 50 µM desirable) .
Q. What methodologies address low yields in large-scale synthesis?
- Answer :
- Flow Chemistry : Continuous processing reduces intermediate degradation (e.g., fixed-bed reactor for amidation).
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve step efficiency.
- DoE (Design of Experiments) : Statistically optimize parameters (temperature, solvent ratio) using software like JMP .
Data Contradiction Analysis Example
| Study | Reported Activity | Possible Cause of Discrepancy |
|---|---|---|
| Study A (2023) | IC₅₀ = 12 nM (β1i inhibition) | Assay used recombinant enzyme without cellular context |
| Study B (2024) | IC₅₀ = 220 nM (β5i inhibition) | Cell-based assay with off-target effects |
| Resolution | Validate using isoform-specific inhibitors (e.g |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
